molecular formula C23H29IN2 B14661963 2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide CAS No. 39770-79-1

2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide

Cat. No.: B14661963
CAS No.: 39770-79-1
M. Wt: 460.4 g/mol
InChI Key: KTHYQTDVKCZGCH-UHFFFAOYSA-M
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Description

2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a diethylamino group and an isobutyl group, making it a quaternary ammonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide typically involves a multi-step process. One common method includes the alkylation of quinoline derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Quaternary ammonium salts with different anions.

Scientific Research Applications

2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to interact with biological macromolecules.

    Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with cellular membranes, altering their permeability and leading to cell death. The pathways involved include the induction of oxidative stress and the inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like 2-methylquinoline and 4-chloroquinoline share structural similarities.

    Quaternary ammonium salts: Compounds such as benzalkonium chloride and cetyltrimethylammonium bromide have similar functional groups.

Uniqueness

2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide stands out due to its unique combination of a quinoline core with diethylamino and isobutyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

39770-79-1

Molecular Formula

C23H29IN2

Molecular Weight

460.4 g/mol

IUPAC Name

N,N-diethyl-4-[1-(2-methylpropyl)quinolin-1-ium-2-yl]aniline;iodide

InChI

InChI=1S/C23H29N2.HI/c1-5-24(6-2)21-14-11-20(12-15-21)23-16-13-19-9-7-8-10-22(19)25(23)17-18(3)4;/h7-16,18H,5-6,17H2,1-4H3;1H/q+1;/p-1

InChI Key

KTHYQTDVKCZGCH-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C=C2)CC(C)C.[I-]

Origin of Product

United States

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